(2S)-2-(morpholin-4-yl)propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-morpholin-4-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(6-9)8-2-4-10-5-3-8/h7,9H,2-6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRXBRDKYYXGEU-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352306-49-0 | |
| Record name | (2S)-2-(morpholin-4-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereoselective Synthesis Methodologies for 2s 2 Morpholin 4 Yl Propan 1 Ol
Chemoenzymatic Approaches to Enantiopure (2S)-2-(morpholin-4-yl)propan-1-ol
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. wesleyan.edu Enzymes, particularly lipases, operate under mild conditions and exhibit remarkable enantioselectivity, making them ideal for the synthesis of chiral compounds like this compound. wesleyan.edunih.gov
Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In the context of this compound, a lipase can be used to selectively acylate one enantiomer of the racemic alcohol precursor, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer.
The success of this strategy hinges on the enzyme's ability to distinguish between the (R) and (S) enantiomers of the racemic 2-(morpholin-4-yl)propan-1-ol. For instance, lipases such as Amano AK from Pseudomonas fluorescens have demonstrated high asymmetric transformation capabilities in the stereoselective acylation of similar racemic secondary alcohols. mdpi.com The choice of acyl donor is also critical; vinyl acetate is often preferred as it generates a volatile acetaldehyde byproduct, which shifts the reaction equilibrium forward. mdpi.com This approach can yield both the acylated product and the remaining unreacted alcohol with high enantiomeric excess (ee). mdpi.com
Table 1: Examples of Lipases Used in Kinetic Resolution of Racemic Alcohols
| Lipase Source | Common Name/Supplier | Typical Acyl Donor | Reference |
|---|---|---|---|
| Pseudomonas fluorescens | Amano AK | Vinyl Acetate | mdpi.commdpi.com |
| Thermomyces lanuginosus | TLL (Immobilized) | Various Fatty Acids | mdpi.com |
| Candida antarctica | Novozym 435 | Lauric Acid | researchgate.net |
This table is illustrative of lipases used for resolving racemic alcohols and is based on general findings in the field.
To maximize the efficiency and selectivity of the lipase-catalyzed resolution, several reaction parameters must be carefully optimized. mdpi.com The selection of the most suitable enzyme is the primary step, often accomplished through screening a panel of commercially available lipases. mdpi.com
Key factors influencing the biocatalytic process include:
Temperature: Affects enzyme activity and stability. Optimal temperatures are typically determined experimentally to balance reaction rate and enzyme longevity. researchgate.net
Solvent: The choice of organic solvent can significantly impact enzyme activity and enantioselectivity. Solvents are often selected based on their log P value, with moderately hydrophobic solvents like toluene sometimes providing the best results. researchgate.net
Acyl Donor: The structure of the acyl donor can influence the reaction rate and selectivity.
Water Content: A minimal amount of water is often necessary for lipase activity, but excess water can lead to competing hydrolysis reactions. Molecular sieves are sometimes added to control the water content. researchgate.net
pH: In aqueous or biphasic systems, maintaining the optimal pH for the enzyme is crucial for its catalytic function. mdpi.com
Response surface methodology (RSM) is a common statistical tool used to evaluate and optimize these multiple parameters simultaneously to achieve the highest possible yield and enantiomeric excess. mdpi.com
Table 2: Key Parameters for Optimization of Biocatalytic Resolutions
| Parameter | Objective | Common Range/Options | Reference |
|---|---|---|---|
| Enzyme Selection | High enantioselectivity (E-value) & activity | Screening of various lipases (e.g., from Candida, Pseudomonas) | mdpi.com |
| Temperature | Balance reaction rate and enzyme stability | 30-60 °C | mdpi.comresearchgate.net |
| Solvent | Maximize enzyme performance | Toluene, Hexane, Acetonitrile | mdpi.comresearchgate.net |
| Substrate Concentration | High product yield without inhibition | Varies depending on enzyme and substrate | mdpi.com |
Asymmetric Chemical Synthesis Routes to this compound
Asymmetric chemical synthesis provides direct access to the desired enantiomer without the need for resolving a racemic mixture. These methods typically involve the use of a chiral catalyst to steer the reaction towards the formation of one specific stereoisomer.
Transition metal catalysis is a cornerstone of modern asymmetric synthesis. mdpi.com Chiral complexes of metals like ruthenium, rhodium, and chromium can effectively catalyze a variety of transformations to produce chiral alcohols with high enantiopurity. nih.gov
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the reduction of prochiral ketones to chiral secondary alcohols. mdpi.commdpi.com This technique typically uses a stable and readily available hydrogen donor, such as 2-propanol or formic acid, avoiding the need for high-pressure gaseous hydrogen. mdpi.com
In the synthesis of this compound, a suitable precursor such as 1-(morpholin-4-yl)propan-2-one can be reduced using a chiral ruthenium catalyst. The Noyori-Ikariya type catalysts, which feature a Ru(II) center coordinated to a chiral N-tosylated diamine ligand (e.g., (S,S)-Ts-DPEN), are highly effective for this type of transformation. organic-chemistry.org These reactions are known for their high yields, excellent enantioselectivities, and operational simplicity. organic-chemistry.orgnih.gov
Table 3: Ruthenium Catalysts for Asymmetric Transfer Hydrogenation of Ketones
| Catalyst Type | Chiral Ligand | Hydrogen Donor | Key Features | Reference |
|---|---|---|---|---|
| Noyori-Ikariya Catalyst | (S,S)-Ts-DPEN | 2-Propanol / KOH | High yields and >95% ee for many substrates. | organic-chemistry.org |
| Ru(II)/Pybox Complexes | Phenyl-pybox | 2-Propanol / KOtBu | Good conversion and enantioselectivity. | mdpi.com |
| Teth-TsDPEN-Ru(II) | Teth-TsDPEN | Formic Acid / Triethylamine | Effective for dynamic kinetic resolution. | mdpi.com |
Recent advancements in catalysis have introduced novel methods for the synthesis of chiral β-amino alcohols. One such cutting-edge technique is the chromium-catalyzed asymmetric cross aza-Pinacol coupling of aldehydes and N-sulfonyl imines. acs.orgnih.gov This protocol constructs molecules bearing vicinal stereocenters, which is the core structure of this compound.
The reaction proceeds through a radical-polar crossover mechanism. A chiral chromium catalyst performs a triple role: it facilitates the chemoselective single-electron reduction of the imine to form an α-amino radical, intercepts this radical intermediate, and directs its chemo- and stereoselective addition to an aldehyde. acs.orgnih.govacs.org This method is notable for its modularity and efficiency, tolerating a wide range of functional groups on both the aldehyde and imine coupling partners. organic-chemistry.org It allows for the synthesis of diverse chiral β-amino alcohols with high diastereoselectivity and enantioselectivity, offering a powerful route to the fundamental backbone of the target compound. acs.orgwestlake.edu.cn
Table 4: Substrate Scope in Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling
| Aldehyde Type | Imine Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Aromatic | Aromatic N-sulfonyl | Good | Excellent | acs.org |
| Aliphatic | Aromatic N-sulfonyl | Good | Excellent | organic-chemistry.org |
| Heteroaromatic | Aromatic N-sulfonyl | Good | Excellent | organic-chemistry.org |
This table summarizes the general findings on the broad applicability and high selectivity of the chromium-catalyzed cross-coupling reaction for producing chiral β-amino alcohols.
Transition Metal-Catalyzed Asymmetric Synthesis Methods
Other Metal-Catalyzed Enantioselective Transformations
Beyond the more common approaches, a variety of other metal-catalyzed enantioselective transformations have been developed for the synthesis of chiral β-amino alcohols. These methods often feature novel catalytic systems and reaction pathways, providing alternative strategies for accessing enantiopure compounds like this compound.
Transition metal-catalyzed carbocyclization reactions, for instance, offer a powerful method for the stereoselective assembly of complex cyclic scaffolds. rsc.org While not a direct synthesis of the target molecule, the principles of stereocontrol in these reactions can be applied to related transformations. For example, nickel-catalyzed enantioconvergent cross-coupling reactions have been successfully employed to synthesize α-trifluoromethoxy-substituted diaryl methanes with good yields and high enantioselectivity. acs.org This highlights the potential of nickel catalysis in controlling stereochemistry at a newly formed chiral center.
Copper-catalyzed reactions have also shown promise. For instance, a copper(II) 2-ethylhexanoate promoted oxyamination of alkenes allows for the synthesis of 2-aminomethyl morpholines with good yields and high diastereoselectivity. nih.gov This method involves the simultaneous addition of an alcohol and an amine across a double bond. Additionally, copper(II) acetate has been used to catalyze the direct reactions of N-acyl-1,3-oxazolidin-2-ones with TEMPO, affording aminoxylated derivatives with high chemoselectivity and regioselectivity. nih.gov
Iridium-catalyzed reactions represent another important class of transformations. For example, the enantioconvergent synthesis of 1,2,3,4-tetrahydroquinoxalines from aromatic ortho-diamines and epoxides is catalyzed by an Iridium/(R)-Binap complex in the presence of a Lewis acid. acs.org This reaction proceeds through an epoxide ring-opening followed by a hydrogen autotransfer mechanism.
The design of ligands that can engage in attractive noncovalent interactions with the substrate is a key strategy in developing highly enantioselective metal-catalyzed reactions. acs.org These interactions can help to rigidly orient the substrate in the catalyst's chiral environment, leading to high levels of stereocontrol.
| Catalyst System | Transformation | Key Features |
| Nickel/Bis(oxazoline) | Enantioconvergent Kumada reaction of α-bromoketones | Forms enantioenriched ketones with high yields and enantioselectivity. acs.org |
| Copper(II) 2-ethylhexanoate | Oxyamination of alkenes | Synthesizes 2-aminomethyl morpholines with good yields and diastereoselectivity. nih.gov |
| Iridium/(R)-Binap/Zn(OTf)2 | Enantioconvergent synthesis of tetrahydroquinoxalines | Proceeds via epoxide ring-opening and hydrogen autotransfer. acs.org |
| Silver Oxide/Phosphine | Asymmetric 1,4-addition | Used in the synthesis of axially chiral 3-arylpyrroles. acs.org |
Organocatalytic Approaches to Chiral Beta-Amino Alcohols
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the preparation of chiral molecules. Simple primary β-amino alcohols, structurally similar to the target compound, have themselves been employed as efficient organocatalysts in asymmetric Michael additions of β-keto esters to nitroalkenes. nih.gov This demonstrates the potential for autocatalytic or related feedback mechanisms in the synthesis of these compounds.
Chiral phosphoric acids are another important class of organocatalysts. They have been utilized in the hydrolytic ring-opening of racemic aziridines in a regiodivergent parallel kinetic resolution, yielding enantioenriched aromatic or aliphatic amino alcohols. researchgate.net The development of organocatalytic methods for the atroposelective synthesis of axially chiral compounds further showcases the versatility of these catalysts in controlling various forms of stereochemistry. beilstein-journals.org
Synthesis via Stereocontrolled Ring-Opening Reactions of Cyclic Precursors
The ring-opening of strained cyclic precursors, such as epoxides and aziridines, is a widely used and effective strategy for the synthesis of β-amino alcohols. The inherent strain in these three-membered rings facilitates nucleophilic attack, and when chiral precursors are used, the reaction can proceed with high stereocontrol.
Chiral Epoxide Ring Opening with Morpholine (B109124)
The nucleophilic ring-opening of chiral epoxides with amines is one of the most direct routes to chiral β-amino alcohols. mdpi.com The regioselectivity of this reaction, particularly with unsymmetrical epoxides, can often be controlled by the choice of catalyst and reaction conditions. rsc.org
Various catalysts have been employed to facilitate this transformation, including Lewis acids and solid acid catalysts. researchgate.netmdpi.com For instance, iridium trichloride has been shown to catalyze the ring-opening of epoxides with various amines at room temperature to afford β-amino alcohols in excellent yields. Heteropoly acids have also been used as effective catalysts for this reaction in water, offering a greener alternative. In some cases, the aminolysis of epoxides can proceed efficiently in water without the need for any catalyst. organic-chemistry.org
The development of catalyst-controlled regioselectivity is a significant advancement in this area. Cationic aluminum salen catalysts, for example, can direct the nucleophilic attack of an amine to a specific carbon of an unsymmetrical trans-epoxide, overriding the inherent substrate bias. rsc.org
Chiral Aziridine Ring Opening for Morpholine Formation
Similar to epoxides, chiral aziridines are excellent precursors for the synthesis of chiral amino compounds. The ring-opening of aziridines with nucleophiles generally occurs in a stereocontrolled manner. researchgate.net
A variety of methods have been developed for the synthesis of morpholine derivatives through the ring-opening of aziridines. A gold(I)-catalyzed tandem reaction involving the nucleophilic ring-opening of an aziridine with a propargyl alcohol, followed by a 6-exo-dig cyclization and double-bond isomerization, provides a convenient route to morpholine derivatives. mdpi.comrsc.org In this process, the gold(I) catalyst acts as both a π-acid and a σ-acid, activating both reactants.
Metal-free approaches have also been developed. For example, a one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines and halogenated alcohols can be achieved using ammonium (B1175870) persulfate as an oxidant. beilstein-journals.org This reaction proceeds via an SN2-type ring-opening followed by cyclization. The use of chiral aziridines in this process allows for the synthesis of optically pure morpholines. beilstein-journals.org
| Cyclic Precursor | Reagent | Catalyst/Conditions | Product Type |
| Chiral Epoxide | Morpholine | Iridium trichloride | β-amino alcohol |
| Chiral Epoxide | Aromatic Amines | Heteropoly acid/Water | β-amino alcohol |
| Chiral Aziridine | Propargyl Alcohol | Gold(I) catalyst | Morpholine derivative mdpi.comrsc.org |
| Chiral Aziridine | Halogenated Alcohol | Ammonium persulfate (metal-free) | Morpholine derivative beilstein-journals.org |
Derivatization from Chiral Pool Starting Materials
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds that are readily available from natural sources, such as amino acids, monosaccharides, and terpenes. mdpi.comelsevierpure.com Synthesizing complex chiral molecules from these starting materials is a common and effective strategy. mdpi.com
For the synthesis of this compound, chiral starting materials such as (S)-alanine or (S)-lactic acid could be envisioned as suitable precursors. The synthesis of 1,4-diazepanes, for example, has been achieved starting from enantiomerically pure amino acids. nih.gov Similarly, the synthesis of chiral β-amino alcohols can be accomplished using amino acids as the starting material. nih.gov
The use of the chiral pool is particularly advantageous for multi-step syntheses where maintaining enantiopurity is critical. mdpi.com The structural similarity between the readily available chiral starting material and the target molecule can significantly shorten the synthetic route.
Development of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.orgrjpn.orgthepharmajournal.com These principles are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals.
Several aspects of the synthetic methodologies discussed above align with the principles of green chemistry.
Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. semanticscholar.orggreenchemistry-toolkit.org Ring-opening reactions of epoxides and aziridines are generally high in atom economy as they are addition reactions.
Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. rjpn.org The use of metal and organocatalysts in the synthesis of β-amino alcohols reduces waste and often allows for milder reaction conditions.
Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or avoided. rjpn.org The development of reactions that can be carried out in water, as seen in some epoxide ring-opening reactions, is a significant step towards greener synthesis.
Energy Efficiency : Energy requirements for chemical processes should be minimized. rjpn.org Reactions that can be conducted at ambient temperature and pressure, such as some of the catalyzed ring-opening reactions, are more energy-efficient.
Use of Renewable Feedstocks : A raw material or feedstock should be renewable whenever technically and economically practicable. rjpn.org The use of starting materials from the chiral pool, which are derived from natural sources, aligns with this principle. mdpi.com
Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild conditions and is an inherently green approach. nih.gov The enzymatic synthesis of β-amino alcohols through the ring-opening of epoxides in a continuous-flow reactor is an excellent example of the application of biocatalysis. mdpi.com
The continuous effort to develop more sustainable synthetic routes, including the use of biocatalysis, alternative reaction media, and energy-efficient processes, is crucial for the future of chemical manufacturing. researchgate.net
| Green Chemistry Principle | Application in β-Amino Alcohol Synthesis |
| Atom Economy | High in ring-opening addition reactions. semanticscholar.org |
| Catalysis | Widespread use of metal, organo-, and biocatalysts. rjpn.orgnih.gov |
| Safer Solvents | Use of water as a solvent in some reactions. |
| Energy Efficiency | Reactions conducted at ambient temperature. rjpn.org |
| Renewable Feedstocks | Utilization of starting materials from the chiral pool. mdpi.com |
Application of 2s 2 Morpholin 4 Yl Propan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis
Enantioselective Synthesis of Complex Morpholine-Containing Chiral Fragments
The enantiomerically pure nature of (2S)-2-(morpholin-4-yl)propan-1-ol makes it an ideal starting material for the synthesis of more complex chiral structures that retain the morpholine (B109124) motif. This is particularly significant as the morpholine ring is a recognized pharmacophore found in numerous bioactive compounds. rsc.orge3s-conferences.org The ability to construct elaborate chiral fragments from this relatively simple precursor allows for the exploration of new chemical space and the development of novel molecular architectures with potential therapeutic applications.
Chiral oxazolidinones are important synthetic intermediates, often utilized as chiral auxiliaries in asymmetric reactions. While direct literature detailing the formation of chiral oxazolidinones from this compound is not prevalent, the synthesis of chiral oxazolidinones from other chiral amino alcohols is a well-established strategy. nih.gov For instance, (S)-2-amino-1-butanol can be readily converted to (S)-4-ethyl-2-oxazolidinone. nih.gov This suggests that this compound, as a chiral amino alcohol, could potentially serve as a precursor for the synthesis of novel chiral oxazolidinones bearing a morpholine substituent. These resulting oxazolidinones could then be employed in intramolecular cyclization reactions to form functionalized lactams. nih.gov
The synthesis of substituted morpholinones, particularly those with stereocenters, is an area of significant interest in medicinal chemistry. researchgate.net The structural framework of this compound provides a clear pathway to chiral morpholinone derivatives. For example, oxidation of the primary alcohol to a carboxylic acid, followed by intramolecular cyclization with the secondary amine of the morpholine ring, would yield a chiral morpholinone. The development of catalytic methods for constructing C3-disubstituted morpholin-2-ones highlights the demand for such scaffolds. researchgate.net
The principles of using chiral building blocks for the synthesis of lactams can be extended to the potential use of this compound. Chiral oxazolidinones, which could be derived from this amino alcohol, are known to undergo intramolecular cyclizations to produce functionalized γ- and δ-lactams. nih.gov This process involves the reaction of the oxazolidinone with carbanions adjacent to sulfones, sulfoxides, or phosphonates. nih.gov While specific examples starting from this compound are not detailed in the provided search results, the general methodology supports its potential application in this area.
Diversification and Functionalization Reactions of this compound
The chemical utility of this compound lies in the reactivity of its two primary functional groups: the primary hydroxyl group and the tertiary amine of the morpholine ring. These sites allow for a wide range of diversification and functionalization reactions to generate a library of derivatives.
Reactions at the Hydroxyl Group: The primary alcohol is amenable to a variety of standard transformations.
Oxidation: The hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate reagents (e.g., PCC, Swern oxidation for the aldehyde; Jones or TEMPO-based oxidation for the carboxylic acid). These new functional groups can then be used in further synthetic steps, such as reductive amination or amide bond formation.
Esterification and Etherification: The alcohol can readily react with carboxylic acids, acid chlorides, or anhydrides to form esters. Similarly, ether derivatives can be prepared via Williamson ether synthesis. These reactions are useful for modifying the lipophilicity and other physicochemical properties of the molecule.
Conversion to Leaving Groups: The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide. This activates the position for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities, including azides, cyanides, and other carbon or heteroatom nucleophiles.
Reactions involving the Morpholine Ring: The nitrogen atom of the morpholine ring is a tertiary amine and is generally nucleophilic.
N-Oxidation: The morpholine nitrogen can be oxidized to the corresponding N-oxide, which can alter the electronic properties and metabolic profile of the molecule.
Quaternization: As a tertiary amine, the nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts.
The table below outlines potential functionalization reactions for this compound.
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |
| Primary Alcohol | Oxidation | PCC, DMP | Aldehyde |
| Primary Alcohol | Oxidation | CrO₃, H₂SO₄ | Carboxylic Acid |
| Primary Alcohol | Esterification | Acyl Chloride, Pyridine | Ester |
| Primary Alcohol | Tosylation | TsCl, Pyridine | Tosylate (Leaving Group) |
| Morpholine Nitrogen | N-Alkylation (Quaternization) | CH₃I | Quaternary Ammonium Salt |
These functionalization strategies allow chemists to use this compound as a scaffold to build a diverse array of molecules with tailored properties for various applications in chemical and pharmaceutical research.
2s 2 Morpholin 4 Yl Propan 1 Ol As a Chiral Ligand and Organocatalyst in Asymmetric Catalysis
Design Principles for (2S)-2-(morpholin-4-yl)propan-1-ol Derived Chiral Ligands
The efficacy of a chiral ligand in asymmetric catalysis stems from its ability to create a well-defined, three-dimensional chiral environment around a metal center. The design of ligands derived from this compound is guided by several key principles:
Bidentate Chelation: The core structure of this compound is ideal for acting as a bidentate ligand. The nitrogen atom of the morpholine (B109124) ring and the oxygen atom of the primary alcohol can coordinate to a metal center, forming a stable five-membered chelating ring. This chelation restricts the conformational flexibility of the ligand-metal complex, which is crucial for effective chirality transfer.
Stereogenic Center: The chiral center at the C2 position, with its defined (S)-configuration, is positioned adjacent to the coordinating nitrogen atom. This proximity ensures that the steric bulk of the methyl group directly influences the spatial arrangement of substrates approaching the catalytic center, thereby dictating the stereochemical outcome of the reaction.
Steric and Electronic Tuning: The morpholine ring itself provides a degree of steric hindrance. Furthermore, the hydrogen of the hydroxyl group can be replaced with various protecting groups or other functionalities. This modification allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance for specific catalytic transformations. The oxygen atom in the morpholine ring can also influence the ligand's electronic properties and solubility.
These principles allow for the rational design of a family of ligands based on the this compound scaffold, tailored for a range of asymmetric reactions.
Application in Asymmetric Transition Metal-Catalyzed Reactions
The bidentate N,O-ligation motif of this compound makes it a suitable ligand for various transition metals, including titanium, ruthenium, rhodium, and copper, which are commonly used in asymmetric catalysis.
The enantioselective addition of organozinc reagents, particularly diethylzinc (B1219324), to aldehydes is a fundamental carbon-carbon bond-forming reaction and a benchmark for testing the effectiveness of new chiral ligands. β-amino alcohols are a classic ligand class for this transformation, typically used in conjunction with a titanium(IV) isopropoxide promoter.
Table 1: Illustrative Data for Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Representative β-Amino Alcohol Ligand (Note: This data is representative of the ligand class and not specific to this compound)
| Ligand Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 5 | Toluene | 0 | >95 | 98 |
| 10 | Hexane | 25 | >95 | 95 |
| 2 | Toluene/Hexane | 0 | >95 | 99 |
| 5 | Diethyl Ether | -20 | 90 | 92 |
Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral compounds, particularly alcohols and amines. rsc.orgsemanticscholar.orgnih.gov Transition metal complexes of ruthenium and rhodium with chiral ligands are highly effective catalysts for this transformation. researchgate.net Ligands based on this compound could be employed in the asymmetric transfer hydrogenation of ketones. mdpi.com
In a typical transfer hydrogenation, using a hydrogen source like 2-propanol, the chiral ligand and a metal precursor (e.g., a Ru-arene complex) form an active metal-hydride species in the presence of a base. mdpi.com The N,H-bifunctional ligand participates in the catalytic cycle, where the substrate ketone is activated through hydrogen bonding. This organized transition state facilitates the stereoselective transfer of a hydride from the metal to the carbonyl carbon, yielding a chiral alcohol with high enantioselectivity. organic-chemistry.org The chiral morpholine products themselves are valuable building blocks in medicinal chemistry. semanticscholar.org
The utility of chiral β-amino alcohol ligands extends beyond the aforementioned reactions. The chiral complexes formed from this compound and suitable transition metals could potentially catalyze a variety of other enantioselective transformations. These include:
Asymmetric Aldol Reactions: By forming chiral metal enolates, these ligands can direct the enantioselective addition to aldehydes, producing chiral β-hydroxy ketones.
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated systems can be rendered enantioselective using catalysts derived from β-amino alcohols.
Allylic Alkylations: Chiral palladium or iridium complexes featuring ligands of this type can control the stereochemistry of nucleophilic attack on allylic substrates.
Cyclization Reactions: Intramolecular reactions to form chiral rings, such as the synthesis of substituted morpholin-2-ones, can be catalyzed by these complexes, providing access to important heterocyclic scaffolds. nih.govresearchgate.net
Utilization in Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. While this compound itself has limitations as a direct catalyst, its structural motifs are highly relevant.
Enamine catalysis is a powerful activation mode for carbonyl compounds, enabling a range of α-functionalization reactions. This mechanism requires the formation of a nucleophilic enamine intermediate from the reaction of a carbonyl compound with a primary or, more commonly, a secondary amine catalyst.
This compound is a tertiary amine, as the nitrogen atom is part of the morpholine ring and is also bonded to the propanol (B110389) backbone. It therefore lacks the necessary N-H proton to form an enamine and cannot function directly as an enamine catalyst.
However, it can serve as a valuable chiral precursor for the synthesis of effective secondary amine organocatalysts. For example, chemical modification to open the morpholine ring or to synthesize derivatives where the propanol backbone is attached to a different, secondary amine-containing scaffold could yield novel and effective catalysts for reactions such as asymmetric Michael additions or α-alkylations. The well-defined stereocenter of the parent molecule would be preserved, allowing for the creation of a new class of chiral organocatalysts. nih.gov Prolinol-based catalysts, which are also β-amino alcohols, are a testament to the success of this structural class in enamine catalysis. mdpi.com
Advanced Analytical and Spectroscopic Characterization in Research of 2s 2 Morpholin 4 Yl Propan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (2S)-2-(morpholin-4-yl)propan-1-ol and its derivatives. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of a related compound, 1-propanol, characteristic signals are observed that can be correlated to the structure of this compound. For instance, the protons of the methyl group (CH₃) would appear as a distinct signal, while the protons of the methylene (B1212753) (CH₂) and methine (CH) groups adjacent to the nitrogen and oxygen atoms would exhibit specific chemical shifts and coupling patterns. chemicalbook.com The morpholine (B109124) ring protons typically present as a complex multiplet pattern due to their chemical and magnetic non-equivalence.
¹³C NMR spectroscopy provides complementary information by identifying the chemical environment of each carbon atom. For morpholine itself, characteristic peaks for the carbon atoms adjacent to the nitrogen and oxygen are observed around 43-47 ppm and 63-67 ppm, respectively. researchgate.net In this compound, the carbon atoms of the propanol (B110389) side chain would give rise to additional signals, with their specific chemical shifts being indicative of their connectivity.
Table 1: Representative ¹H and ¹³C NMR Data for Morpholine Moieties
| Nucleus | Typical Chemical Shift (ppm) | Notes |
| ¹H | 2.5 - 3.0 (CH₂-N) | Chemical shifts are influenced by the substituent on the nitrogen. |
| ¹H | 3.5 - 3.8 (CH₂-O) | Generally downfield compared to the CH₂-N protons. |
| ¹³C | 43 - 47 (C-N) | The chemical environment around the nitrogen atom affects this shift. researchgate.net |
| ¹³C | 63 - 67 (C-O) | The carbon atoms adjacent to the oxygen are typically deshielded. researchgate.net |
This table provides generalized data for the morpholine ring. Specific shifts for this compound and its derivatives will vary based on the full molecular structure.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the enantiomeric purity of chiral compounds like this compound. Since enantiomers possess identical physical properties in a non-chiral environment, their separation requires a chiral stationary phase (CSP) or a chiral derivatizing agent. nih.govnih.gov
The most common approach involves the use of a chiral column, where the stationary phase is modified with a chiral selector. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability in separating a diverse range of chiral molecules. windows.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. sigmaaldrich.com
Alternatively, pre-column derivatization with a chiral reagent can be employed to convert the enantiomers into diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. nih.gov The choice between these methods depends on the specific properties of the analyte and the availability of suitable chiral selectors or derivatizing agents. nih.gov
Method development in chiral HPLC often involves screening various chiral columns and mobile phase compositions to achieve optimal resolution between the enantiomers. sigmaaldrich.com Factors such as the choice of organic modifier (e.g., ethanol, isopropanol), the presence of additives, and the column temperature can significantly impact the separation. asianpubs.org A validated HPLC method will demonstrate good linearity, accuracy, and precision for the quantification of the undesired enantiomer. asianpubs.org
Table 2: Key Parameters in Chiral HPLC Method Development
| Parameter | Description | Significance |
| Chiral Stationary Phase | The type of chiral selector immobilized on the column (e.g., cellulose-based, amylose-based). windows.net | Determines the selectivity of the separation. |
| Mobile Phase | The solvent system used to elute the compounds (e.g., n-hexane/ethanol). asianpubs.org | Influences retention times and resolution. |
| Flow Rate | The speed at which the mobile phase passes through the column. | Affects analysis time and peak shape. |
| Detection Wavelength | The UV wavelength at which the analytes are detected. nih.gov | Optimizes sensitivity for the target compound. |
| Resolution (Rs) | A measure of the degree of separation between two peaks. nih.gov | A value greater than 1.5 is generally desired for baseline separation. |
Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration Confirmation and Conformation Studies
Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute configuration of chiral molecules like this compound. This technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms. mdpi.comcaltech.edu
For a chiral molecule, the analysis of the diffraction data, often utilizing anomalous dispersion effects, can unambiguously establish the absolute stereochemistry at the chiral center(s). researchgate.net This is crucial for confirming that the synthesized or isolated compound is indeed the desired (S)-enantiomer. The Flack parameter, derived from the crystallographic data, is a key indicator used to validate the correctness of the assigned absolute configuration. caltech.edu
Beyond absolute configuration, XRD provides invaluable insights into the solid-state conformation of the molecule. It reveals the preferred arrangement of the morpholine ring (e.g., chair conformation) and the orientation of the propanol substituent. researchgate.net This information is vital for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and can influence the physical properties of the solid material. researchgate.net
Growing a single crystal of suitable quality for XRD analysis can be a challenging step. caltech.edu However, the detailed structural information obtained is unparalleled by other analytical techniques.
Table 3: Crystallographic Data for a Representative Chiral Alcohol
| Parameter | Example Value for (2S)-4-(4-hydroxyphenyl)butan-2-ol researchgate.net |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 7.2342 (2) |
| b (Å) | 6.3815 (2) |
| c (Å) | 9.9419 (4) |
| β (°) | 92.216 (2) |
| Volume (ų) | 458.63 (3) |
| Z | 2 |
This table presents data for a structurally related compound to illustrate the type of information obtained from a single-crystal XRD experiment.
Mass Spectrometry (MS) in Synthetic Pathway Analysis and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. preprints.org It is also instrumental in the analysis of synthetic pathways and the assessment of purity by detecting and identifying potential byproducts and impurities. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the target compound. preprints.org The observed isotopic pattern in the mass spectrum should match the theoretical pattern for the proposed formula, providing further confidence in the identification. preprints.org
Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. researchgate.net This fragmentation pattern serves as a "fingerprint" for the molecule and can be used to elucidate its structure. By analyzing the fragment ions, it is possible to identify key structural motifs within the molecule, such as the morpholine ring and the propanol side chain. preprints.org This is particularly useful for confirming the structure of newly synthesized derivatives and for identifying unknown impurities. 7universum.com
In the context of synthetic pathway analysis, MS can be used to monitor the progress of a reaction by identifying the starting materials, intermediates, and final product in the reaction mixture. It can also help to identify the source of impurities, which can be crucial for optimizing the reaction conditions. nih.gov
Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 146.11756 | 132.5 |
| [M+Na]⁺ | 168.09950 | 136.9 |
| [M-H]⁻ | 144.10300 | 133.0 |
CCS values provide information about the three-dimensional shape of an ion in the gas phase and can be used as an additional parameter for compound identification.
Infrared (IR) Spectroscopy for Functional Group Identification and Structural Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. docbrown.info
A key feature in the IR spectrum of this compound would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. docbrown.info The broadening of this peak is due to hydrogen bonding. The C-H stretching vibrations of the alkyl groups would appear in the region of 2850-3000 cm⁻¹. libretexts.orgopenstax.org
The morpholine ring itself gives rise to several characteristic absorptions. The C-O-C stretching vibration of the ether linkage within the morpholine ring typically appears as a strong band around 1115 cm⁻¹. libretexts.org The C-N stretching vibrations of the tertiary amine would also be present in the fingerprint region of the spectrum. The fingerprint region, typically from 1500 cm⁻¹ to 400 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison with a reference spectrum. docbrown.info
Table 5: Characteristic IR Absorption Frequencies for Functional Groups in this compound
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Appearance |
| Alcohol | O-H stretch | 3200 - 3600 | Broad, strong |
| Alkane | C-H stretch | 2850 - 3000 | Strong |
| Ether | C-O-C stretch | 1000 - 1300 | Strong |
| Amine | C-N stretch | 1000 - 1350 | Medium to strong |
This table provides a general guide to the expected IR absorptions. The exact positions and intensities of the peaks can be influenced by the molecular environment.
Supramolecular Chemistry and Material Science Applications Involving Chiral 2s 2 Morpholin 4 Yl Propan 1 Ol Derivatives
Formation of Anisometric Supramolecular Aggregates
The formation of anisometric, or non-spherical, supramolecular aggregates is a hallmark of carefully designed molecular self-assembly processes. The chirality inherent in (2S)-2-(morpholin-4-yl)propan-1-ol is a crucial factor that can induce handedness in such assemblies, leading to the formation of structures like helices, ribbons, and tubules. This transfer of chirality from the molecular to the supramolecular level is a key area of interest in materials science.
Chiral Environments for Stereocontrolled Photoreactions
The creation of well-defined chiral environments is essential for controlling the stereochemical outcome of photoreactions. The ordered, chiral cavities within supramolecular assemblies can act as templates, pre-organizing reactant molecules and favoring the formation of one stereoisomer over another.
Derivatives of this compound could be designed to form liquid crystalline phases or self-assembled monolayers, which can serve as chiral hosts for guest molecules undergoing photochemical transformations. For example, the incorporation of a chromophoric unit onto the this compound backbone could lead to systems where the chiral environment influences intramolecular photoreactions. Alternatively, the chiral aggregates formed by its derivatives could encapsulate prochiral guest molecules, guiding their photoreaction along a specific stereochemical pathway. The morpholine (B109124) nitrogen, capable of hydrogen bonding or coordination, could play a crucial role in binding and orienting the guest molecules within the chiral pocket. Although direct experimental evidence for this compound in this context is lacking, the concept of using chiral amino alcohols to create environments for stereocontrolled photoreactions is well-established.
Design of Chiral Polymers and Supported Catalysts
The development of chiral polymers and polymer-supported catalysts is a significant area of research, driven by the need for recyclable and reusable catalytic systems in asymmetric synthesis. The this compound scaffold is a promising candidate for the synthesis of such materials.
The hydroxyl group of this compound can be functionalized with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, to produce a chiral monomer. Polymerization of this monomer would yield a chiral polymer with pendant morpholinylpropanol units. These polymers could find applications in chiral recognition and separation. dtic.mil
Furthermore, the morpholine nitrogen and the hydroxyl group provide potential coordination sites for metal catalysts. By immobilizing a catalytically active metal complex onto a polymer derived from this compound, a heterogeneous chiral catalyst could be developed. Such polymer-supported catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling, which are crucial for sustainable chemical processes. The chiral environment provided by the polymer backbone and the specific ligand structure around the metal center would be key to achieving high enantioselectivity in catalytic reactions. Research on polymer-supported catalysts based on chiral amino alcohols demonstrates the feasibility and potential of this approach. nih.gov
Self-Assembly Studies
The self-assembly of molecules into ordered structures is a fundamental process in supramolecular chemistry. The structural features of this compound make its derivatives prime candidates for self-assembly studies.
Modification of the parent compound, for instance by introducing long alkyl chains to create amphiphilicity, would be expected to lead to the formation of micelles, vesicles, or other aggregates in aqueous or organic media. The chirality of the headgroup would likely induce the formation of chiral supramolecular structures. Techniques such as transmission electron microscopy (TEM), circular dichroism (CD) spectroscopy, and small-angle X-ray scattering (SAXS) would be instrumental in characterizing the morphology and chiral properties of these assemblies.
Moreover, the introduction of stimuli-responsive groups could lead to "smart" materials whose self-assembly behavior can be controlled by external factors such as pH, temperature, or light. For example, the protonation/deprotonation of the morpholine nitrogen at different pH values could alter the intermolecular interactions and trigger a change in the aggregate morphology. While specific self-assembly studies on derivatives of this compound are not widely reported, the principles governing the self-assembly of chiral amphiphiles provide a strong foundation for future research in this area. rsc.org
Q & A
Q. What are the established synthetic routes for (2S)-2-(morpholin-4-yl)propan-1-ol, and what are their key challenges?
The synthesis typically involves nucleophilic substitution or ring-opening reactions. For example, morpholine may react with a chiral epoxide precursor under basic conditions to yield the target compound. A critical challenge is maintaining enantiomeric purity during the reaction, as racemization can occur at the stereogenic center. Researchers should optimize reaction temperature, solvent polarity (e.g., THF vs. DMF), and catalyst choice (e.g., chiral Lewis acids) to minimize side reactions .
Q. How is the structural integrity of this compound verified in synthetic batches?
Key methods include:
- NMR Spectroscopy : and NMR to confirm the presence of morpholine protons (δ ~2.5–3.5 ppm) and the hydroxyl group (broad peak at δ ~1.5–2.0 ppm).
- X-ray Crystallography : Used to resolve absolute configuration, as demonstrated for morpholine derivatives in crystallographic studies .
- Chiral HPLC : To quantify enantiomeric excess (e.g., using a Chiralpak® column with hexane:isopropanol mobile phase) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety data for analogous morpholine derivatives highlight:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation.
- Waste Disposal : Segregate as halogen-free organic waste and neutralize acidic/basic residues before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies (e.g., unexpected NMR splitting patterns) may arise from dynamic processes like hindered morpholine ring puckering. Solutions include:
- Variable-Temperature NMR : To identify conformational equilibria.
- DFT Calculations : Compare computed chemical shifts (using Gaussian or ORCA) with experimental data .
- Cross-Validation : Pair NMR with IR spectroscopy (e.g., O-H stretch at ~3200–3600 cm) .
Q. What strategies optimize enantioselective synthesis for high-throughput applications?
Advanced approaches:
- Asymmetric Catalysis : Use of (R)- or (S)-BINOL-derived catalysts to enhance stereocontrol.
- Flow Chemistry : Continuous synthesis with immobilized chiral catalysts to improve yield and reduce racemization .
- DoE (Design of Experiments) : Statistical optimization of parameters like pH, temperature, and reagent stoichiometry .
Q. How does the morpholine moiety influence the compound’s biological activity in drug discovery?
The morpholine ring enhances solubility and bioavailability by acting as a hydrogen-bond acceptor. In kinase inhibitors, it often occupies hydrophobic pockets in target proteins. Researchers should:
Q. What analytical methods quantify trace impurities in research-grade this compound?
- LC-MS/MS : Detects impurities at ppm levels (e.g., residual epoxide precursors).
- Headspace GC : Identifies volatile byproducts.
- ICP-OES : Screens for heavy metal catalysts (e.g., Pd, Ni) .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in enantiomeric excess?
Q. What methodologies validate computational predictions for this compound’s physicochemical properties?
- QSAR Models : Train models using experimental logP and pKa data from PubChem or ChEMBL.
- Experimental Validation : Compare predicted solubility (e.g., ACD/Labs) with shake-flask assays .
Methodological Innovations
Q. Can this compound serve as a chiral building block in multicomponent reactions?
Yes. For example:
- Ugi Reaction : Combine with aldehydes, amines, and isocyanides to generate peptidomimetics.
- Key Consideration : Steric effects from the morpholine ring may require modified reaction conditions (e.g., microwave-assisted synthesis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
